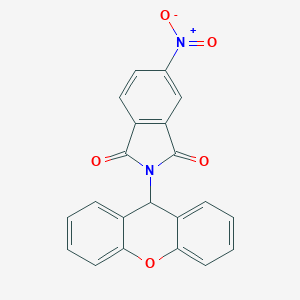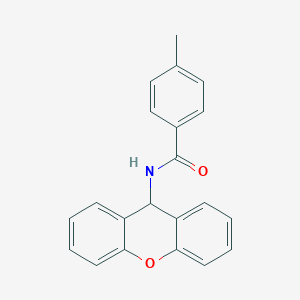![molecular formula C19H17ClN2O3 B186271 Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester CAS No. 141355-87-5](/img/structure/B186271.png)
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which are known to play a crucial role in cancer cell growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester has been found to exert a range of biochemical and physiological effects in various cellular systems. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines in immune cells. Additionally, it has been found to modulate the expression of various genes involved in cancer cell growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester offers several advantages for lab experiments, including its high potency and selectivity towards cancer cells and its ability to inhibit multiple targets involved in cancer cell growth and inflammation. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion:
In conclusion, Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester is a promising chemical compound that has shown significant potential in various fields of scientific research. Its unique mechanism of action, high potency, and selectivity towards cancer cells and immune cells make it an attractive candidate for further investigation and development. With continued research and optimization, Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester could have a significant impact on the development of new treatments for cancer and inflammatory diseases.
Métodos De Síntesis
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester is synthesized using a multi-step process involving the reaction of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol with ethyl chloroacetate in the presence of a base catalyst. The resulting product is then subjected to esterification using ethanol and a strong acid catalyst to obtain the final product.
Aplicaciones Científicas De Investigación
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
141355-87-5 |
|---|---|
Nombre del producto |
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester |
Fórmula molecular |
C19H17ClN2O3 |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
ethyl 2-[4-chloro-2-(2-phenylpyrazol-3-yl)phenoxy]acetate |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-24-19(23)13-25-18-9-8-14(20)12-16(18)17-10-11-21-22(17)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3 |
Clave InChI |
WAMQILFYMUWSAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C2=CC=NN2C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C2=CC=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



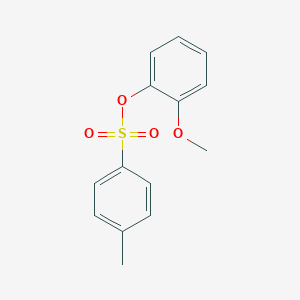
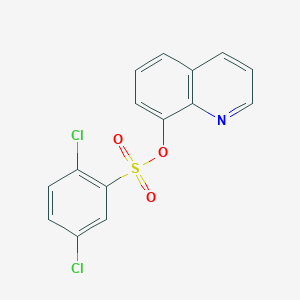
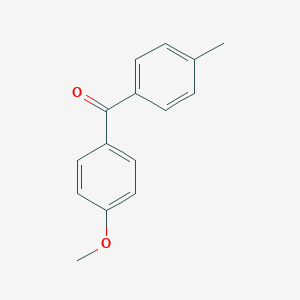
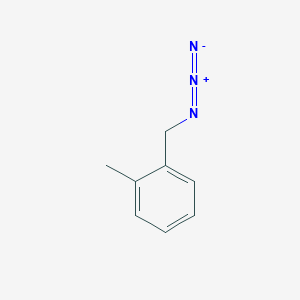
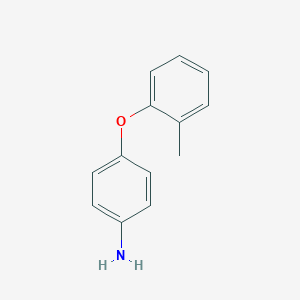
![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)
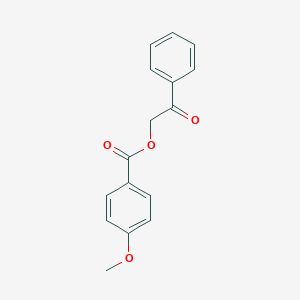
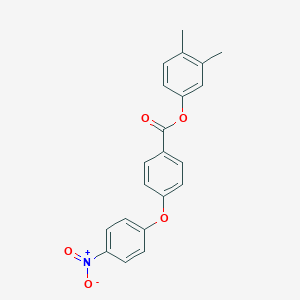
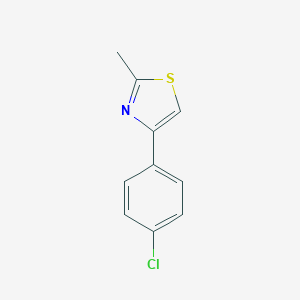
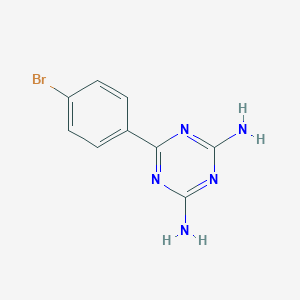
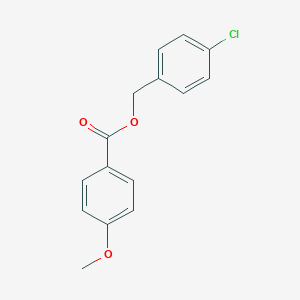
![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)
